

Application Notes for Cbl-b-IN-20 in Primary T-Cell Culture

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Compound of Interest

Compound Name: Cbl-b-IN-20

Cat. No.: B12362102

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Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.^[1] By targeting key signaling proteins downstream of the T-cell receptor (TCR), Cbl-b establishes a critical threshold for T-cell activation, thereby playing a significant role in maintaining immune tolerance.^{[1][2]} Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell effector functions.^{[1][3]}

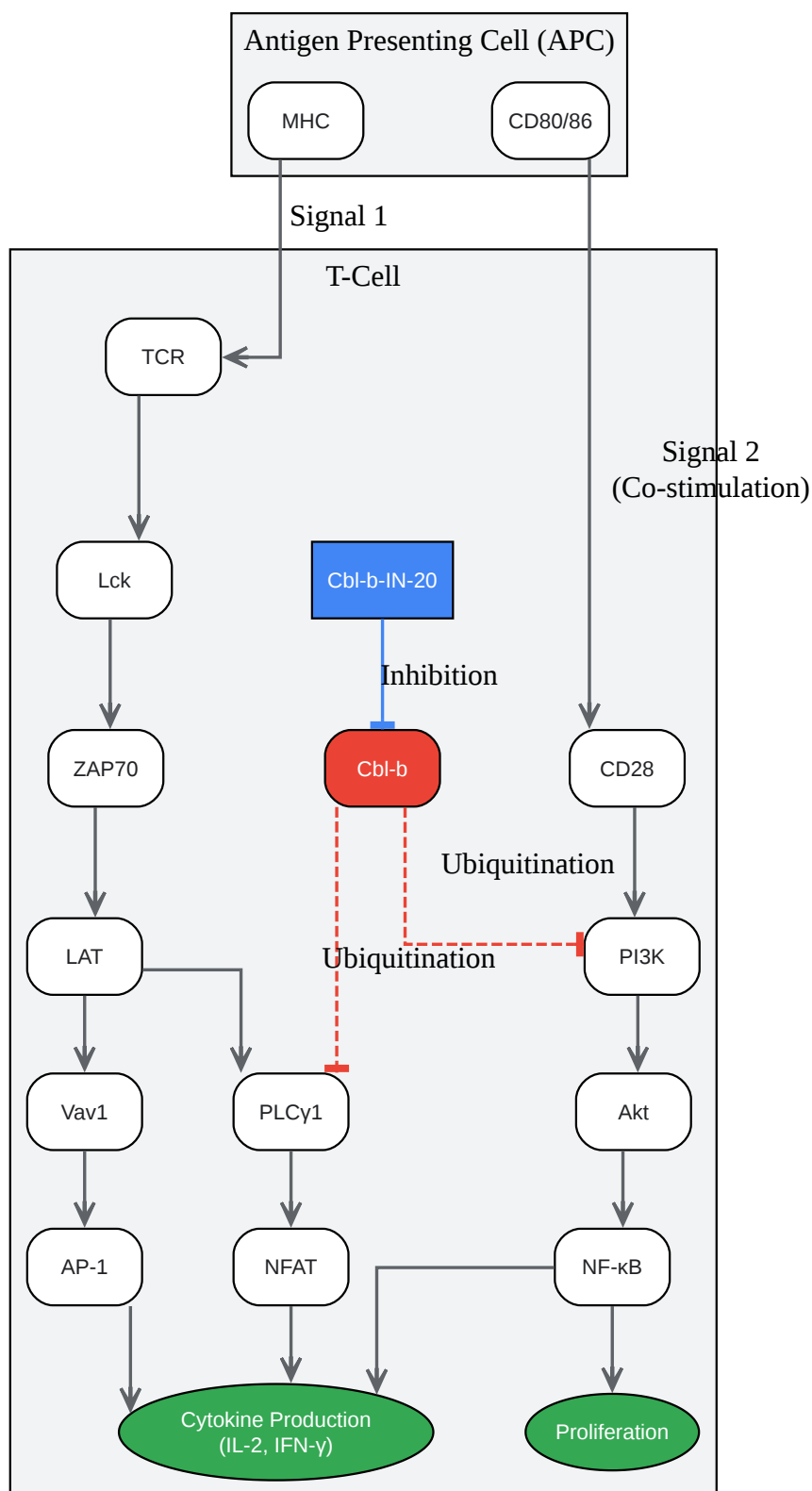
Cbl-b-IN-20 is a potent and selective small molecule inhibitor of Cbl-b. These application notes provide a comprehensive protocol for the use of **Cbl-b-IN-20** in primary T-cell culture to enhance T-cell activation, proliferation, and cytokine production.

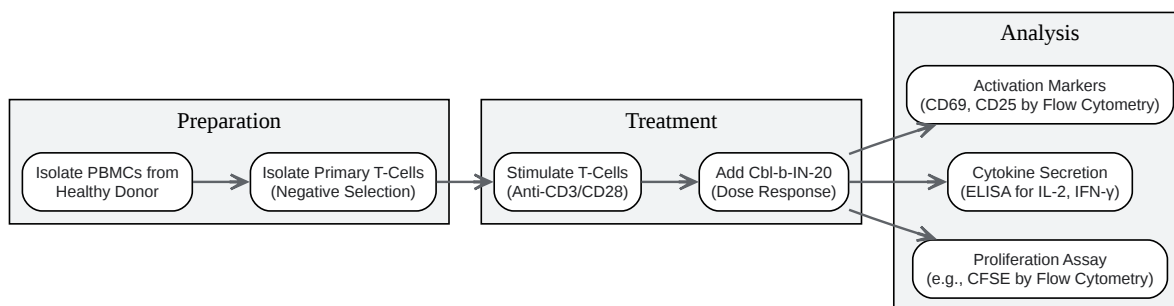
Mechanism of Action

In the absence of co-stimulatory signals, Cbl-b is active and ubiquitinates key components of the TCR signaling pathway, such as Phospholipase C-gamma 1 (PLCγ1) and the p85 subunit of Phosphoinositide 3-kinase (PI3K).^{[3][4]} This ubiquitination leads to their degradation or functional inactivation, thereby dampening the T-cell response. **Cbl-b-IN-20** acts by inhibiting the E3 ligase activity of Cbl-b. This prevents the ubiquitination of its target proteins, leading to a sustained and enhanced TCR signaling cascade. The downstream effects include increased

activation of pathways such as MAPK/ERK, leading to enhanced T-cell proliferation, cytokine secretion (e.g., IL-2, IFN- γ), and overall effector function.^[1]

Cbl-b Signaling Pathway in T-Cell Activation





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